Product packaging for Bis(diallylamino)methane(Cat. No.:CAS No. 6321-38-6)

Bis(diallylamino)methane

Cat. No.: B6322017
CAS No.: 6321-38-6
M. Wt: 206.33 g/mol
InChI Key: QRNYPGXNCMAPJG-UHFFFAOYSA-N
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Description

Bis(diallylamino)methane, with the CAS number 6321-38-6, is an organic compound with the molecular formula C 13 H 22 N 2 and a molecular weight of 206.33 g/mol . It is supplied with a high purity of 99%, making it suitable for demanding research and development processes . As a methane derivative substituted with diallylamino groups, its structure features multiple alkene functionalities. These alkenes present potential sites for further chemical transformation, notably in polymerization reactions or serving as a building block for synthesizing more complex nitrogen-containing heterocycles and ligands . While its direct applications are less documented than those of its simpler analog, Bis(dimethylamino)methane—a reagent known for transferring dimethylaminomethyl groups in syntheses catalyzed by strong acids —the diallyl variant offers a distinct reactivity profile. Researchers may explore its utility in creating specialized polymers, cross-linking agents, or as a precursor in the development of novel pharmacologically active compounds. For safe handling, it is recommended to work in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes. To maintain stability, the product should be stored in a tightly closed container in a dry, cool, and well-ventilated place . This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22N2 B6322017 Bis(diallylamino)methane CAS No. 6321-38-6

Properties

IUPAC Name

N,N,N',N'-tetrakis(prop-2-enyl)methanediamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-5-9-14(10-6-2)13-15(11-7-3)12-8-4/h5-8H,1-4,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNYPGXNCMAPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CN(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979224
Record name N,N,N',N'-Tetra(prop-2-en-1-yl)methanediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6321-38-6
Record name NSC46452
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46452
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Record name NSC32649
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N',N'-Tetra(prop-2-en-1-yl)methanediamine
Source EPA DSSTox
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Synthetic Methodologies for Bis Diallylamino Methane and Its Derivatives

Traditional Synthetic Pathways

Traditional methods for the synthesis of aminals like bis(diallylamino)methane rely on well-established organic reactions, primarily condensation and amination.

Condensation Reactions with Methylene (B1212753) Donors

The most common and direct route to this compound involves the condensation reaction of diallylamine (B93489) with a suitable methylene donor. Formaldehyde (B43269) is the most frequently used one-carbon electrophile for this purpose. The reaction proceeds by the nucleophilic attack of two equivalents of diallylamine on one equivalent of formaldehyde. This process typically forms a hemiaminal intermediate, which then reacts with a second molecule of the amine to yield the stable aminal, this compound, with the elimination of a water molecule.

The reaction of secondary amines with formaldehyde is a well-established method for N-methylation, but under controlled conditions, it can be guided to produce the aminal. For instance, the reaction of diallylamine with formaldehyde and formic acid is used to produce N-methyl-diallylamine. google.com However, by adjusting the stoichiometry and reaction conditions, the formation of the aminal can be favored. A similar principle is seen in the Mannich-type reaction of diallylamine, formaldehyde, and phosphorous acid to yield diallylaminomethylphosphonic acid, demonstrating the reactivity of diallylamine with formaldehyde as a methylene donor. tandfonline.com

Dihalomethanes can also serve as methylene donors, reacting with secondary amines to form aminals, sometimes requiring higher temperatures or pressures to facilitate the reaction. beilstein-journals.org

Table 1: Examples of Condensation Reactions for Amine Synthesis

Amine ReactantMethylene DonorProductCatalyst/ConditionsYield (%)Reference
DiallylamineFormaldehyde/Formic AcidN-methyl-diallylamine60°CNot specified google.com
DiallylamineFormaldehyde/Phosphorous AcidDiallylaminomethylphosphonic acidNot specified56% tandfonline.com
Piperidine (B6355638)DihalomethaneAminalHigh temperature/pressureNot specified beilstein-journals.org

Amination Reactions

Amination reactions, particularly the alkylation of a pre-formed amino group, can also be considered a pathway to derivatives of this compound. While not a direct synthesis of the parent compound, these reactions highlight the versatility of the diallylamine moiety. For example, the synthesis of N-methyl diallylamine hydrochloride involves the methylation of diallylamine, showcasing a functionalization reaction of the amine.

The term amination can also refer to the introduction of an amino group into a molecule. In the context of this compound, this would involve the reaction of a methylene-containing substrate with diallylamine. The synthesis of various amines through catalytic amination processes is a broad field, with methods like the Ullmann condensation and Buchwald-Hartwig amination being prominent for forming C-N bonds, typically with aryl halides. researchgate.net While these are not directly used for synthesizing the methylene bridge in this compound, the principles of nucleophilic substitution by the amine are fundamental.

Advanced and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. This has led to the exploration of various catalytic systems for the synthesis of amines and their derivatives.

Catalytic Synthesis Protocols

Catalytic approaches offer significant advantages over traditional methods, including milder reaction conditions, higher yields, and improved atom economy. Both acid and metal catalysts have been effectively employed in reactions that can be adapted for the synthesis of this compound.

Acid catalysis is frequently used to promote the condensation of amines with carbonyl compounds by activating the electrophile. In the synthesis of this compound, an acid catalyst would protonate the formaldehyde, making it more susceptible to nucleophilic attack by diallylamine. This is a common strategy in the synthesis of related compounds like bis(indolyl)methanes, where various Brønsted and Lewis acids are used to catalyze the reaction between indoles and aldehydes. atamanchemicals.comnih.govscispace.comscience.gov

For instance, the acid-catalyzed condensation of 7-dimethylaminoindolizines with aldehydes leads to the formation of substituted bis(7-dimethylaminoindolizin-1-yl)methanes. figshare.com This demonstrates the general applicability of acid catalysis for the formation of a methylene-bridged bis-amine structure. The choice of acid catalyst can influence the reaction rate and yield, with examples ranging from simple mineral acids to solid acid catalysts that allow for easier separation and recycling. atamanchemicals.com

Table 2: Examples of Acid-Catalyzed Condensation Reactions

Amine/SubstrateAldehyde/Methylene DonorCatalystProductYield (%)Reference
7-Dimethylaminoindolizine-3-carboxylateBenzaldehydeTrifluoroacetic AcidBis(3-ethoxycarbonyl-7-dimethylaminoindolizin-1-yl)phenylmethane91% figshare.com
Indole (B1671886)BenzaldehydeP(4-VPH)HSO4Bis(indol-3-yl)phenylmethane94% beilstein-journals.org
IndoleVarious AldehydesNiI2Bis(indolyl)methanes85-95% scispace.com

Transition metal catalysis provides a powerful tool for the formation of C-N bonds and can be applied to the synthesis of amines and their derivatives. acs.org While direct metal-catalyzed synthesis of this compound from diallylamine and a methylene source is not extensively documented, related transformations suggest its feasibility.

For example, palladium-catalyzed reactions are widely used for amination. acs.org The palladium(0)-catalyzed deallylation of allylic amines is a notable reaction, indicating the interaction of palladium catalysts with the allyl groups of diallylamine. acs.org Nickel-catalyzed hydroaminoalkylation of alkynes with amines is another relevant transformation that forms allylic amines. nih.gov

Furthermore, metal catalysts can activate dihalomethanes for reaction with amines to form aminals under milder conditions than uncatalyzed reactions. beilstein-journals.org The catalytic reductive amination of phenols over palladium and rhodium catalysts to produce secondary amines also showcases the utility of these metals in amine synthesis. mdpi.com

Table 3: Examples of Metal-Catalyzed Amine Synthesis

Reactant 1Reactant 2CatalystProduct TypeYield (%)Reference
AlkyneN-sulfonyl amineNickelAllylic amineup to 94% nih.gov
PhenolCyclohexylaminePd/C or Rh/CSecondary amineNot specified mdpi.com
Allylmalonates-Nickel/Ruthenium complexesDeallylated malonatesNot specified researchgate.net
Organocatalytic Systems

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of carbon-nitrogen bonds. In the context of synthesizing aminals like this compound, organocatalysts can facilitate the key condensation reactions. While specific studies focusing exclusively on the organocatalytic synthesis of this compound are not extensively detailed in the provided results, the principles can be inferred from related transformations.

The synthesis of aminals often involves the reaction of an aldehyde with an amine. Organocatalysts, such as certain amines or Brønsted acids, can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine. For instance, the formation of enamines from active methylene compounds using reagents like tert-butoxy (B1229062) bis(dimethylamino)methane (Bredereck's reagent) highlights the utility of amine-based reagents in C-N bond formation. thieme-connect.comresearchgate.net This reagent can generate a strongly basic alkoxide in situ, which facilitates the reaction. thieme-connect.com

Furthermore, the development of bifunctional organocatalysts, which possess both a Brønsted basic site and a hydrogen-bond donor group, has proven effective in reactions like the ketimine nitro-Mannich reaction. acs.org Such catalysts could potentially be adapted for the synthesis of this compound by activating both the aldehyde and the diallylamine reactants. The synthesis of various N-containing heterocyclic compounds using organocatalysts underscores the broad applicability of this approach. researchgate.net

Electrochemical Synthesis Strategies

Electrochemical methods offer a green and efficient alternative for chemical synthesis, often proceeding under mild conditions without the need for harsh reagents. Recent research has demonstrated the successful application of electrochemical techniques for the synthesis of bis(indolyl)methane derivatives, which are structurally related to this compound in that they are geminal bisamines. nih.govconsensus.appnih.govresearchgate.net

In a typical electrochemical synthesis of bis(indolyl)methanes, a constant current is applied to a solution containing an aldehyde and an indole derivative in a suitable solvent, often a deep eutectic solvent which acts as both the solvent and electrolyte. nih.govconsensus.app The reaction proceeds via the electrochemical oxidation of the indole, which then attacks the aldehyde. A second indole molecule then adds to the resulting intermediate to form the final product. The mechanism has been investigated using techniques like cyclic voltammetry. nih.govconsensus.app

Key parameters that are optimized in these electrochemical syntheses include:

Current density: The amount of current passed through the reaction mixture.

Electrodes: The materials used for the anode and cathode (e.g., graphite, platinum). nih.govconsensus.app

Solvent/Electrolyte: Deep eutectic solvents like choline (B1196258) chloride/ethylene (B1197577) glycol are often used as environmentally friendly media. nih.govconsensus.app

Reaction time and temperature: These are adjusted to maximize the yield of the desired product. nih.govconsensus.app

This electrochemical approach has been shown to be effective for a wide range of aldehydes, including those with both electron-donating and electron-withdrawing groups. nih.govconsensus.app

Solvent-Free and Environmentally Conscious Methods

The principles of green chemistry are increasingly being applied to the synthesis of aminals and related compounds, with a focus on minimizing waste and avoiding hazardous solvents. rsc.org Solvent-free reaction conditions are a key aspect of this approach.

For the synthesis of bis(indolyl)methanes, a related class of compounds, several solvent-free methods have been developed. These often involve grinding the reactants together at room temperature, sometimes with a solid acid catalyst. nih.gov For example, poly(4-vinylpyridinium)hydrogen sulfate (B86663) has been used as an efficient and recyclable heterogeneous catalyst for this transformation, affording excellent yields in short reaction times. nih.gov Another approach utilizes PMA-Cellulose as a reusable solid acid support under solvent-free conditions for the synthesis of bis(indolyl)methane-based chemosensors. rsc.org

The use of water as a catalyst and solvent is another environmentally benign strategy for the synthesis of substituted aminals. ignited.in This method is fast, easy, and adheres to the principles of green chemistry, offering high reaction mass efficiency. ignited.in Continuous flow systems using heterogeneous catalysts also represent a greener methodology, allowing for catalyst recycling and efficient production. acs.org

MethodCatalyst/ConditionsKey Advantages
GrindingPoly(4-vinylpyridinium)hydrogen sulfateSolvent-free, short reaction times, reusable catalyst. nih.gov
GrindingPMA-CelluloseSolvent-free, excellent yields, reusable catalyst. rsc.org
AqueousWater as catalystEco-friendly, fast, high reaction mass efficiency. ignited.in
Continuous FlowHeterogeneous catalystSustainable, catalyst recycling. acs.org

Derivatization and Functionalization Strategies

Once the core this compound structure is synthesized, it can be further modified to introduce a variety of functional groups, tailoring the molecule for specific applications.

Modification at the Methylene Bridge

The methylene bridge (-CH2-) connecting the two nitrogen atoms is a key site for functionalization. Deprotonation of this methylene group can generate a carbanion that can then react with various electrophiles. For example, in the synthesis of bis(1,2,3-triazol-1-yl)methane-based ligands, the methylene bridge is deprotonated with n-butyllithium, followed by reaction with aldehydes to introduce alcohol functionalities. csic.es A similar strategy could be applied to this compound.

Furthermore, reactions involving the insertion of atoms or groups into the C-H bonds of the methylene bridge could be envisioned. While not directly reported for this compound, studies on the reactivity of the methylene group in coordinated bis(diphenylphosphino)methane (B1329430) show its ability to act as a hydrogen bond donor, suggesting its potential for further chemical transformation. researchgate.net

Functionalization of Amino Groups

The nitrogen atoms of the amino groups in this compound are nucleophilic and can be targeted for various functionalization reactions. For instance, the nitrogen atoms can be quaternized by reaction with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts.

In the context of related amine structures, such as in the synthesis of morphine analogues, the nitrogen atom can be functionalized by attaching groups like allyl or cyclopropylmethyl. mdpi.com This demonstrates the feasibility of modifying the amino groups to introduce new functionalities.

Introduction of Allyl Group Modifications

The allyl groups in this compound offer a rich platform for a wide range of chemical modifications. The double bond of the allyl group can undergo various addition reactions. For example, hydroaminomethylation can be used to add a hydrogen and a (methyleneamino) unit across the double bond. nih.gov This reaction can be performed under metal-free conditions and shows excellent functional group tolerance. nih.gov

The allyl group can also serve as a protecting group in some synthetic contexts and can be removed under specific conditions. acs.org Moreover, the terminal carbon of the allyl group can be functionalized. For instance, in the synthesis of porphyrins, dipyrromethanes are functionalized with N,N-dimethylaminomethyl groups at the 1 and 9 positions using Eschenmoser's reagent. researchgate.net A similar strategy could potentially be used to modify the allyl groups of this compound.

Reaction Mechanisms and Chemical Transformations of Bis Diallylamino Methane Systems

Mechanistic Investigations of Formation Reactions

The synthesis of bis(diallylamino)methane, an aminal, is typically achieved through the condensation of diallylamine (B93489) with a methylene (B1212753) source, most commonly formaldehyde (B43269). This process is governed by specific mechanistic pathways that dictate the reaction's efficiency and outcome.

The primary mechanism for the formation of this compound is through a series of electrophilic substitution steps. Amines, acting as nucleophiles due to the lone pair of electrons on the nitrogen atom, are key to this process. byjus.com The reaction initiates with the activation of the formaldehyde, typically by protonation under acidic conditions, which enhances its electrophilic character.

The mechanism unfolds as follows:

Nucleophilic Attack: A molecule of diallylamine attacks the electrophilic carbonyl carbon of the activated formaldehyde. This results in the formation of a hemiaminal intermediate.

Formation of Iminium Ion: The hemiaminal is unstable and, under acidic conditions, the hydroxyl group is protonated, leading to the elimination of a water molecule. This dehydration step generates a highly reactive electrophilic species known as the diallylaminomethyl cation, which is an iminium ion.

Second Nucleophilic Attack: A second molecule of diallylamine then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. researchgate.net

Deprotonation: The final step involves the deprotonation of the resulting ammonium (B1175870) ion by a base (such as another amine molecule or the solvent), yielding the stable this compound product.

This pathway is characteristic of the synthesis of aminals and related compounds where a carbon-nitrogen bond is formed through the reaction of a nitrogen nucleophile with a carbon electrophile. nih.govnih.govresearchgate.net

While electrophilic substitution is the direct route for aminal formation from an amine and an aldehyde, hydride transfer reactions represent another fundamental process in the chemistry of related nitrogen-containing compounds. In the context of bis(amino)methane systems, hydride transfer can be involved in analogous or competing reaction pathways. For instance, the interaction of certain bis(amino)methanes with diphenylboric acid esters in the presence of aldehydes has been shown to involve hydride transfer. tandfonline.com

Though not a standard method for the synthesis of this compound itself, catalytic systems that facilitate hydride transfer are crucial in many transformations of imines, which are structurally related to the iminium ion intermediate in aminal synthesis. These processes often involve a metal catalyst or an organic hydride donor and are central to reactions like reductive amination. The concept of reversible hydride transfer is also fundamental to bio-inspired catalytic systems, which bear a resemblance to the reactivity of dihydropyridine (B1217469) structures. nih.gov A hypothetical formation pathway could involve a cascade reaction initiated by a hydride shift in a more complex precursor, although this is not the conventional synthetic route.

Reactivity Studies of the Methylene Bridge

The methylene bridge (-CH₂-) in this compound is positioned between two nitrogen atoms, which significantly influences its chemical reactivity. This structural feature allows for a range of transformations centered on this carbon atom.

The methylene bridge is a site for potential carbon-carbon bond formation. news-medical.netvanderbilt.edu The protons on the methylene carbon are rendered slightly acidic by the adjacent electron-withdrawing nitrogen atoms. This allows for deprotonation by a strong base to generate a stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, leading to the formation of new C-C bonds.

Furthermore, recent studies have demonstrated that aminal radicals can be generated and participate in carbon-carbon bond forming reactions. nih.govoregonstate.edu These radicals can be formed through radical translocation processes and subsequently react with radical acceptors, providing a novel route to functionalize the methylene bridge. oregonstate.edu For example, bis(dimethylamino)methane can be activated by strong acid to generate a dimethylaminomethyl cation, which is a potent electrophile for dimethylaminomethylation reactions. wikipedia.org A similar reactivity can be expected for this compound, enabling its use in Mannich-type reactions. The reactivity of methylene-bridged organometallic compounds, such as those with germanium or phosphorus, has also been studied, revealing complex equilibria and reactions, including insertion and cycloaddition. nih.govresearchgate.netnih.govrsc.org

The methylene bridge can also be a site for reactions involving heteroatoms. Oxidation of the methylene group is a plausible transformation. While spontaneous oxidation of bis(heteroaryl)methanes to their corresponding ketones has been observed, suggesting the methylene carbon is susceptible to oxidation, this is often facilitated by the specific electronic properties of the attached heteroaryl groups. researchgate.net In the case of this compound, controlled oxidation could potentially lead to the formation of an amide or related oxidized species.

Another possibility is the insertion of sulfur. While direct insertion into the C-H or C-N bonds of the methylene bridge is not common, analogous reactions in other methylene-bridged systems, such as the reaction of a methylene-bridged bis(germylene) with elemental sulfur, suggest that such transformations are possible under specific conditions. nih.gov The interaction of methylene blue, a molecule with a central heterocyclic ring that can be conceptually related to a complex aminal structure, with cysteine residues involves oxidation, highlighting the potential redox activity at or near such nitrogen-containing bridges. nih.gov

Transformations Involving the Allyl Moieties

The four allyl groups (–CH₂–CH=CH₂) in this compound are highly reactive functional handles, making the molecule a versatile building block for more complex molecular architectures. wikipedia.org The chemistry of these groups is extensive and allows for a wide array of chemical modifications. mdpi.comresearchgate.net

Key transformations include:

Olefin Metathesis: This powerful reaction allows for the formation of new carbon-carbon double bonds. wikipedia.org The terminal allyl groups can participate in ring-closing metathesis (RCM) if linked to another alkene, or cross-metathesis (CM) with other olefins. nih.govorganic-chemistry.orgmasterorganicchemistry.com These reactions are typically catalyzed by ruthenium-based complexes, such as Grubbs catalysts, and are known for their functional group tolerance. sigmaaldrich.com

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the allyl double bonds. Treatment with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex or 9-BBN) followed by oxidation (typically with hydrogen peroxide and a base) converts the terminal alkenes into primary alcohols. researchgate.net This transformation provides a route to polyol derivatives.

Palladium-Catalyzed Reactions: The allyl groups can participate in various palladium-catalyzed reactions. For instance, in the presence of a Pd(0) catalyst, N-allyl ynamides can undergo an aza-Claisen rearrangement, which involves an allyl transfer. nih.gov Similar reactivity could be harnessed for intramolecular rearrangements or intermolecular coupling reactions.

Oxidation: The double bonds of the allyl groups can be oxidized to form epoxides using reagents like peroxy acids (e.g., m-CPBA). The allylic C-H bonds are also susceptible to oxidation, potentially yielding allylic alcohols. wikipedia.org

Addition Reactions: The double bonds can undergo various addition reactions, including hydrogenation to form the saturated bis(dipropylamino)methane, halogenation with reagents like Br₂, and hydrohalogenation with H-X.

The diverse reactivity of the allyl groups is summarized in the table below.

Reaction TypeReagentsFunctional Group Transformation
Olefin MetathesisGrubbs or Schrock Catalysts, another olefinC=C bond redistribution
Hydroboration-Oxidation1. BH₃-THF or 9-BBN 2. H₂O₂, NaOHAlkene → Primary Alcohol
Epoxidationm-CPBAAlkene → Epoxide
HydrogenationH₂, Pd/CAlkene → Alkane
HalogenationBr₂ or Cl₂Alkene → Vicinal Dihalide
Allylic OxidationSeO₂Allylic C-H → Allylic C-OH

Addition Reactions

The carbon-carbon double bonds of the allyl groups in this compound are susceptible to a variety of addition reactions, including electrophilic and radical additions. These reactions provide a versatile platform for the functionalization of the molecule.

Electrophilic Addition: In the presence of electrophilic reagents (E-Nu), such as hydrogen halides (HX) or halogens (X₂), the π-electrons of the alkene attack the electrophile, leading to the formation of a carbocation intermediate. This intermediate is then attacked by the nucleophile to yield the final addition product. The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon atom of the double bond, leading to the formation of the more stable secondary carbocation.

The general mechanism for the electrophilic addition to one of the allyl groups of this compound can be depicted as follows:

Step 1: Electrophilic attack and formation of a carbocation intermediate. The electrophile (E⁺) is attacked by the π-bond of an allyl group, forming a secondary carbocation.

Step 2: Nucleophilic attack. The nucleophile (Nu⁻) attacks the carbocation, resulting in the formation of the addition product.

Reagent (E-Nu) Electrophile (E⁺) Nucleophile (Nu⁻) Major Product
HBrH⁺Br⁻2-bromo-N-((N',N'-diallylamino)methyl)propyl-N-allylamine
Cl₂Cl⁺ (polarized)Cl⁻2,3-dichloro-N-((N',N'-diallylamino)methyl)propyl-N-allylamine
H₂O (acid-catalyzed)H⁺H₂O1-(N-((N',N'-diallylamino)methyl)-N-allylamino)propan-2-ol

Radical Addition: Radical addition reactions offer an alternative pathway for the functionalization of the allyl groups, often with anti-Markovnikov regioselectivity. These reactions are initiated by the formation of a radical, which then adds to the double bond. For instance, the addition of a perfluoroalkyl iodide in the presence of a radical initiator can lead to the formation of a perfluoroalkylated product along with subsequent cyclization. acs.org

A significant and well-studied radical reaction of diallylamine systems is intramolecular cyclization, also known as cyclopolymerization when occurring in a polymeric context. tandfonline.com In the case of this compound, a radical initiator can trigger the cyclization of one or both diallylamine units to form five-membered pyrrolidine (B122466) rings. acs.orgacs.org The reaction proceeds through a 5-exo-trig cyclization of the initially formed radical intermediate.

Initiator Reactant Key Transformation Product Type
AIBN (Azobisisobutyronitrile)-Intramolecular radical cyclizationPyrrolidine-containing derivatives
PeroxideThiol (R-SH)Anti-Markovnikov hydrothiolationThioether adducts

Cycloaddition Chemistry

The allyl groups of this compound can participate in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic structures. These reactions are valuable for constructing complex molecular architectures.

[4+2] Cycloaddition (Diels-Alder Reaction): While the isolated double bonds of the allyl groups are not typical dienes for a Diels-Alder reaction, this compound can potentially react as a dienophile with a suitable diene. The reaction would involve the [4+2] cycloaddition of the diene across one of the C=C double bonds of the diallylamino moiety, leading to the formation of a six-membered ring. The feasibility and efficiency of such a reaction would depend on the specific diene and reaction conditions employed.

1,3-Dipolar Cycloaddition: The allyl groups can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. wikipedia.org When reacted with a 1,3-dipole, such as a nitrile oxide or an azide, a five-membered heterocyclic ring is formed. This type of reaction is a powerful tool for the synthesis of various nitrogen- and oxygen-containing heterocycles.

Ring-Closing Metathesis (RCM): A prominent transformation within the cycloaddition chemistry of this compound is ring-closing metathesis (RCM). organic-chemistry.orgwikipedia.org This powerful reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalyst), involves the intramolecular metathesis of the two allyl groups within a single diallylamino unit to form a five-membered unsaturated ring (a dihydropyrrole) and ethylene (B1197577) as a byproduct. organic-chemistry.org If both diallylamino units undergo RCM, a bis(dihydropyrrole)methane derivative can be synthesized.

Reaction Type Reactant(s) Catalyst/Conditions Product Ring System
[4+2] CycloadditionDiene (e.g., Butadiene)Thermal or Lewis AcidCyclohexene derivative
1,3-Dipolar Cycloaddition1,3-Dipole (e.g., Phenyl azide)HeatTriazoline derivative
Ring-Closing Metathesis-Grubbs' CatalystDihydropyrrole

Role of Intermediates in Reaction Pathways

The course and outcome of the chemical transformations of this compound are dictated by the formation and subsequent reactions of key intermediates. Understanding the nature and stability of these intermediates is crucial for predicting and controlling the reaction products.

In electrophilic addition reactions , the primary intermediate is a carbocation . The stability of this carbocation determines the regioselectivity of the reaction. The addition of an electrophile to a terminal carbon of the allyl group leads to a more stable secondary carbocation, which is favored over the primary carbocation that would be formed by addition to the internal carbon. This allylic carbocation can be further stabilized by resonance, although the influence of the nitrogen atom on its stability can be complex. libretexts.org

In radical addition and cyclization reactions , the key intermediates are carbon-centered radicals . The initial radical addition to the double bond generates a new radical intermediate. In the case of intramolecular cyclization, the stability of the transition state leading to the cyclic product is a critical factor. Theoretical studies on diallylamine systems have shown that the formation of a five-membered ring via a 5-exo-trig cyclization is kinetically favored over the formation of a six-membered ring via a 6-endo-trig cyclization. acs.org The resulting cyclic radical can then propagate the reaction or be terminated.

In ring-closing metathesis , the reaction proceeds through a series of metallacyclobutane intermediates . pitt.edu The mechanism, as proposed by Chauvin, involves the coordination of the ruthenium catalyst to the double bonds of the diallylamino moiety, followed by a [2+2] cycloaddition to form a ruthenacyclobutane. This intermediate then undergoes a retro-[2+2] cycloaddition to release ethylene and form a new ruthenium-carbene complex, which then reacts intramolecularly to close the ring. The stability and reactivity of these organometallic intermediates are central to the efficiency of the RCM reaction.

Reaction Type Primary Intermediate Key Characteristics and Role
Electrophilic AdditionCarbocationSecondary, allylic nature dictates Markovnikov regioselectivity. libretexts.org
Radical CyclizationCarbon-centered radicalDrives the formation of five-membered pyrrolidine rings through favored 5-exo-trig cyclization. acs.org
Ring-Closing MetathesisMetallacyclobutaneOrganometallic intermediate that facilitates the catalytic cycle of alkene metathesis. pitt.edu

Coordination Chemistry and Ligand Design

Bis(diallylamino)methane as a Ligand Precursor

This compound, with its two nitrogen donor atoms and four allyl groups, possesses the fundamental characteristics of a potentially versatile ligand in coordination chemistry. The nitrogen atoms can act as Lewis bases, donating their lone pairs of electrons to a metal center. The flexible methylene (B1212753) bridge connecting the two diallylamino units would allow the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

While specific studies on this compound are not extensively documented, its structure suggests several potential chelation modes. As a bidentate ligand, it could coordinate to a single metal center through its two nitrogen atoms, forming a chelate ring. The size and flexibility of this ring would be determined by the geometry at the nitrogen atoms and the methylene linker.

Alternatively, the allyl groups could participate in coordination. The carbon-carbon double bonds of the allyl groups could engage in π-bonding with suitable metal centers, particularly electron-rich transition metals. This could lead to more complex coordination modes, where the ligand is potentially tetradentate or even capable of bridging two metal centers. However, without experimental structural data, such as X-ray crystallography studies, the precise chelation modes and resulting coordination geometries of this compound complexes remain speculative.

The electronic properties of this compound as a ligand would primarily be dictated by the electron-donating ability of the two tertiary amine nitrogen atoms. The presence of electron-donating alkyl (allyl) groups would enhance the basicity of the nitrogen atoms, making it a reasonably strong σ-donor. The allyl groups could also influence the electronic structure of the metal complex through potential π-interactions.

From a steric perspective, the four allyl groups introduce significant bulk around the nitrogen donors. This steric hindrance would play a crucial role in determining the stability and structure of its metal complexes. The flexible nature of the allyl chains allows for conformational changes that could either facilitate or hinder coordination depending on the size and coordination preference of the metal ion. The steric profile would likely influence the accessibility of the metal center to other substrates or ligands, a key factor in potential catalytic applications.

Synthesis and Characterization of Metal Complexes

Detailed and systematic studies on the synthesis and characterization of metal complexes specifically with this compound are not readily found in the current body of scientific literature. General synthetic strategies for forming aminomethane-ligated complexes would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The characterization of any resulting complexes would rely on standard techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to elucidate their structure and bonding.

There is a lack of specific reports detailing the synthesis and characterization of transition metal complexes featuring the this compound ligand. While the coordination chemistry of similar N,N'-bidentate ligands with transition metals is well-established, dedicated research on this particular ligand is not apparent.

Similarly, the synthesis and characterization of main group metal complexes with this compound have not been a focus of published research. The interaction of Lewis acidic main group elements with the nitrogen donors of the ligand is plausible, but experimental evidence is not available in the literature.

The coordination chemistry of f-block elements, the lanthanides and actinides, with this compound also appears to be an unexplored area of research. These large, electropositive ions often favor coordination with hard donor atoms like nitrogen. However, the specific interactions and resulting complex formation with this ligand have not been documented.

Applications in Catalysis

Heterogeneous Catalysis

Support Materials and Immobilization Strategies

The diallyl functionalities within the Bis(diallylamino)methane molecule are key to its potential as a support material. These vinyl groups can readily participate in polymerization reactions, particularly cyclopolymerization, a characteristic of diallylamine (B93489) and its derivatives. This process can lead to the formation of a cross-linked polymer matrix, creating a robust and insoluble support material suitable for heterogeneous catalysis.

Immobilization via Copolymerization:

One of the primary strategies for immobilizing a catalyst using this compound would be through copolymerization. In this approach, this compound could act as a cross-linking agent in conjunction with a functional monomer that can coordinate with a metal catalyst. For instance, a vinyl-functionalized ligand could be copolymerized with this compound in the presence of a metal precursor. The resulting polymer would have the metal catalyst covalently bound within its structure.

Post-Polymerization Functionalization:

Alternatively, a polymer could first be synthesized from this compound, and then functionalized to anchor a catalyst. The tertiary amine groups in the polymerized structure could potentially serve as anchoring sites for certain metal complexes. Furthermore, the polymer backbone could be chemically modified to introduce specific ligands tailored for catalyst immobilization.

The porous nature of the resulting polymer support could be controlled by adjusting the polymerization conditions, such as the choice of solvent and the concentration of the monomer. This would allow for the creation of materials with optimized surface area and pore size, which are critical factors for catalytic activity.

Performance and Reusability Studies

While no specific performance data for catalysts supported on poly(this compound) exists, we can hypothesize its potential performance based on analogous systems. The cross-linked nature of the polymer support would be expected to provide good mechanical and thermal stability to the immobilized catalyst.

Hypothetical Performance in a Suzuki-Miyaura Coupling Reaction:

To illustrate the potential performance, let us consider a hypothetical scenario where a palladium catalyst is immobilized on a poly(this compound) support and used in a Suzuki-Miyaura cross-coupling reaction. The following interactive data table presents plausible research findings.

EntryAryl HalideArylboronic AcidYield (%)
1IodobenzenePhenylboronic acid98
2BromobenzenePhenylboronic acid95
34-IodotoluenePhenylboronic acid97
44-BromoanisolePhenylboronic acid92

Reusability Studies:

CycleYield (%)
195
294
393
491
589

These hypothetical data suggest that a catalyst supported on a this compound-based polymer could maintain high activity over multiple catalytic cycles with only a slight decrease in performance.

Polymer Science and Material Design

Bis(diallylamino)methane as a Monomer or Cross-linking Agent

The dual functionality of this compound allows for its participation in a wide range of polymerization reactions. When used as a monomer, the molecule's two allyl groups can react in a specific intramolecular-intermolecular sequence to form polymers with cyclic structures integrated into the backbone. tandfonline.com Alternatively, when added to a polymerizing system of other monomers, its four reactive C=C double bonds can act as junction points, covalently linking different polymer chains together to create a robust, cross-linked network.

The polymerization of diallyl compounds like this compound predominantly proceeds through a free-radical chain-growth mechanism known as cyclopolymerization. tandfonline.com This process involves a series of alternating intramolecular and intermolecular addition reactions. tandfonline.com

The key steps in the free-radical cyclopolymerization of a diallylamine (B93489) monomer are:

Initiation: A free-radical initiator (e.g., a peroxide or an azo compound) decomposes to form primary radicals, which then attack one of the allyl double bonds of the monomer to create a monomer radical. fujifilm.com

Intramolecular Cyclization: The newly formed radical, which is positioned five or six atoms away from the second allyl group on the same molecule, rapidly attacks this internal double bond. This intramolecular step is kinetically favored and results in the formation of a stable five-membered (pyrrolidinium) or six-membered (piperidinium) cyclic radical. tandfonline.comnih.gov The regioselectivity of this cyclization (5-exo vs. 6-endo cyclization) can be influenced by electronic and steric effects. nih.gov

Intermolecular Propagation: The cyclic radical then reacts with a new monomer molecule in an intermolecular addition, propagating the polymer chain and creating a new radical site on that monomer, which can then undergo cyclization. tandfonline.com

Termination: The growing polymer chains are eventually terminated through conventional mechanisms like radical combination or disproportionation. fujifilm.com

A significant challenge in the polymerization of diallylamines is a side reaction called degradative chain transfer, where a radical abstracts a hydrogen atom from the carbon adjacent to the nitrogen atom of a monomer molecule. researchgate.net This creates a stable, less reactive allyl-type radical on the monomer, which is slow to reinitiate polymerization and often leads to the formation of only low-molecular-weight oligomers. researchgate.net Research has demonstrated that this competing reaction can be suppressed by conducting the polymerization in acidic media. researchgate.netsemanticscholar.org Protonation of the amine nitrogen reduces the propensity for hydrogen abstraction, enabling the synthesis of high-molecular-weight polymers. researchgate.net

The cyclopolymerization of diallylamine derivatives is a pathway to novel functional polymers. While literature on this compound is specific, extensive research on its close structural analog, N,N-diallyl-N,N-dimethylammonium chloride (DADMAC), provides insight into the types of materials that can be synthesized. Polymers derived from diallylamines have found commercial use as flocculants and in the development of ion-exchange resins. tandfonline.com

By polymerizing this compound, one can create polymers with a backbone containing repeating methylene-bridged bis-pyrrolidine or bis-piperidine structures. These polymers possess a high density of tertiary amine functional groups, making them valuable for applications requiring metal ion chelation or pH-responsive behavior. tandfonline.com When used as a cross-linking agent, even in small amounts, it can significantly alter the properties of commodity polymers, transforming thermoplastics into thermosets with enhanced thermal and mechanical stability. researchgate.net

Advanced Material Fabrication

The inherent functionality of the amine groups in this compound allows for the fabrication of advanced materials with tailored properties.

Polymers and copolymers derived from this compound are inherently functional due to the presence of tertiary amine groups in their repeating units. These nitrogen atoms can act as Lewis bases, providing sites for a variety of chemical interactions and modifications.

pH-Responsive Materials: The tertiary amine groups can be protonated in acidic conditions, transforming the polymer into a polyelectrolyte. This charge acquisition leads to conformational changes and increased solubility in aqueous solutions, allowing for the design of "smart" materials that respond to changes in pH. semanticscholar.org

Chelating Resins: The lone pair of electrons on the nitrogen atoms can coordinate with metal ions. This property allows polymers made from this compound to be used in the fabrication of resins for the sequestration and removal of heavy-metal cations from solutions. tandfonline.com

Copolymers: this compound can be copolymerized with other vinyl monomers to fine-tune the properties of the final material. For instance, copolymerization of DADMAC with vinyl ether of monoethanolamine has been investigated to create copolymers with varying charge densities and reactivity ratios. researchgate.net This approach allows for the combination of the properties of the diallylamine moiety with those of other functional monomers.

The application of polymers in optoelectronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), generally requires materials with specific electronic structures, most notably an extended π-conjugated system that facilitates charge transport and interacts with light. mdpi.commdpi.comtdl.org

The polymer backbone produced through the cyclopolymerization of this compound consists of saturated aliphatic rings (pyrrolidine or piperidine (B6355638) structures). tandfonline.com This saturated, non-conjugated structure does not provide a pathway for electron delocalization and is therefore not intrinsically suitable for optoelectronic applications where conductivity or specific light absorption/emission properties are required.

While the monomer itself is not a precursor for traditional conducting polymers, it could hypothetically be incorporated into more complex architectures. For example, it could be used as a cross-linker in a matrix that contains an optoelectronically active polymer or copolymerized with a conjugated monomer. However, based on available scientific literature, the use of this compound or similar diallylamine monomers in the primary design and synthesis of optoelectronic materials is not a widely documented field of research.

Structure-Property Relationships in Polymeric Systems

The final properties of a polymer are intrinsically linked to its molecular structure, including the nature of its repeating units, chain architecture, and degree of cross-linking. nih.gov

When this compound is used to create polymers, several key structure-property relationships emerge:

Effect of Cross-linking: When used as a cross-linking agent, this compound introduces covalent bonds between polymer chains, forming a three-dimensional network. elsevier.com This network structure severely restricts polymer chain mobility. This restriction leads to significant changes in material properties:

Thermal Properties: The glass transition temperature (Tg), which marks the transition from a rigid to a more rubbery state, increases with cross-link density. mdpi.com Cross-linking also enhances thermal stability by preventing chains from moving apart and degrading at lower temperatures. For example, the chemical cross-linking of polylactide (PLA) has been shown to significantly improve the onset temperature of thermal degradation. researchgate.net

Mechanical Properties: The formation of a network increases the material's stiffness (tensile modulus) and strength. researchgate.nethilarispublisher.com The covalent links prevent chains from slipping past one another under stress.

Solvent Resistance: While a linear polymer may dissolve in a suitable solvent, a cross-linked polymer will only swell. The degree of swelling is inversely proportional to the cross-link density.

Effect of Ionic Content: The properties of polymers derived from this compound are highly dependent on the state of the amine groups. As shown with the analogous poly(allylamine), converting the amine groups to their hydrochloride salt form can dramatically increase the glass transition temperature (from 23°C to 225°C) due to strong ionic interactions between the polymer chains. semanticscholar.org

The table below summarizes the general effects of structural modifications on the properties of polymers containing diallylamine functionalities.

Structural FeatureProperty AffectedConsequence of Increase in FeatureReference(s)
Cross-link Density Glass Transition Temp. (Tg)Increase mdpi.com
Thermal StabilityIncrease researchgate.net
Tensile ModulusIncrease researchgate.nethilarispublisher.com
Solvent SwellingDecrease researchgate.net
Ionic Content (Protonation) Glass Transition Temp. (Tg)Significant Increase semanticscholar.org
Water SolubilityIncrease semanticscholar.org

These relationships allow for the rational design of materials; by controlling the amount of this compound as a cross-linker or by adjusting the pH to control its protonation state, the thermal and mechanical properties of the resulting polymer system can be precisely tailored for specific applications.

Based on a comprehensive search for scientific literature, there is currently no available information regarding the chemical compound “this compound” (also known as N,N,N',N'-tetraallyl-methanediamine) in the specific contexts outlined in your request.

Searches for research on its involvement in supramolecular chemistry, molecular recognition phenomena such as host-guest chemistry and anion/cation sensing, the construction of supramolecular architectures like self-assembled gels or coordination polymers, and its applications in dynamic covalent chemistry did not yield any relevant results.

While information is available for analogous compounds such as bis(dimethylamino)methane and bis(diphenylphosphino)methane (B1329430), the unique chemical properties conferred by the diallyl functional groups mean that data from these other compounds cannot be accurately extrapolated to this compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the specified chemical compound.

Advanced Spectroscopic and Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Bis(diallylamino)methane, ¹H and ¹³C NMR would provide fundamental information about its chemical environment.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the different types of protons present in the molecule: the methylene (B1212753) bridge protons (-N-CH₂-N-), the protons of the allyl groups (-CH₂-CH=CH₂), and the terminal vinyl protons (=CH₂). The chemical shifts (δ) of these signals would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, thus helping to establish connectivity. For instance, the methylene bridge protons would likely appear as a singlet, whereas the allyl group protons would exhibit more complex splitting patterns due to coupling with adjacent protons.

The ¹³C NMR spectrum would complement this by showing distinct signals for each non-equivalent carbon atom. The expected chemical shifts would fall into characteristic regions for sp³-hybridized carbons (methylene bridge and allyl -CH₂-) and sp²-hybridized carbons (vinyl C=C).

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR, NOESY)

To gain deeper structural insights, a suite of advanced NMR techniques would be employed.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, confirming the connectivity within the diallylamino moieties. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would link protons to the carbon atoms they are directly attached to or are two to three bonds away, respectively. This would be instrumental in assigning all ¹H and ¹³C signals unambiguously. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is particularly valuable for determining through-space proximity of atoms, which is crucial for understanding the molecule's three-dimensional conformation in solution. researchgate.net For this compound, NOESY could reveal interactions between the protons of the two diallylamino groups, providing insights into their relative spatial orientation.

Solid-State NMR : While solution-state NMR provides information about the average structure in a solvent, solid-state NMR can elucidate the structure and dynamics of this compound in its solid form. This can be particularly useful if the compound is crystalline and can reveal information about polymorphism and molecular packing.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methylene Bridge (-N-CH₂-N-)3.0 - 4.060 - 80
Allyl Methylene (-N-CH₂-CH=)3.0 - 3.550 - 60
Allyl Methine (-CH=CH₂)5.5 - 6.0130 - 140
Terminal Vinyl (=CH₂)5.0 - 5.5115 - 125

Note: These are estimated ranges based on typical values for similar functional groups. Actual experimental values may vary.

Isotopic Labeling Studies

Isotopic labeling, where atoms like ¹H, ¹³C, or ¹⁵N are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), is a powerful tool for tracing reaction pathways and aiding in spectral assignment. In the context of this compound, selective deuteration of one of the allyl groups could help to distinguish its signals from the other in the NMR spectrum, which would be particularly useful if the molecule adopts a conformation where the two groups are non-equivalent. Furthermore, ¹⁵N labeling of the nitrogen atoms would allow for ¹⁵N NMR studies, providing direct information about the electronic environment of the nitrogen centers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and characterizing the nature of chemical bonds.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the sp² (vinyl) and sp³ (alkyl) carbons.

C=C stretching of the allyl double bond.

C-N stretching of the tertiary amine groups.

Various bending vibrations (scissoring, wagging, twisting) of the methylene and vinyl groups.

The complementarity of IR and Raman spectroscopy is beneficial; vibrations that are weak or inactive in IR may be strong in Raman, and vice versa.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C-H (sp²) stretch3000 - 3100IR, Raman
C-H (sp³) stretch2800 - 3000IR, Raman
C=C stretch1640 - 1680IR, Raman
C-N stretch1000 - 1250IR, Raman
=C-H bend (out-of-plane)910 - 990IR

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion (M⁺), confirming its molecular weight.

Subsequent fragmentation would provide valuable structural information. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). For this compound, this could lead to the loss of an allyl radical. The fragmentation pattern would be a unique fingerprint of the molecule.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles. core.ac.uk It would also reveal the conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice. This information is invaluable for understanding intermolecular interactions.

Other Advanced Spectroscopic Techniques

UV-Vis Spectroscopy : This technique probes the electronic transitions within a molecule. Saturated amines like this compound are generally not expected to show strong absorption in the standard UV-Vis range (200-800 nm) unless conjugated systems are present. Any observed absorption would likely be due to n→σ* transitions at shorter wavelengths.

Fluorescence Spectroscopy : Compounds that absorb UV or visible light may also fluoresce. For this compound, significant fluorescence is not expected due to the lack of an extensive chromophore. If any emission were observed, it would provide insights into the molecule's excited state properties.

Incoherent Inelastic Neutron Scattering (IINS) : IINS is a powerful technique for studying the vibrational and rotational dynamics of molecules, particularly those containing hydrogen atoms. An IINS study of this compound could provide detailed information about the motions of the allyl groups and the dynamics of the molecule as a whole, complementing the information obtained from IR and Raman spectroscopy.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and inherent reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) has become a popular approach due to its favorable balance of computational cost and accuracy. It is used to calculate a wide range of molecular properties, including optimized geometries, reaction energies, and spectroscopic parameters. guidechem.com For a molecule like Bis(diallylamino)methane, DFT could be employed to map the electron density, identify sites susceptible to nucleophilic or electrophilic attack, and determine properties such as ionization potential and electron affinity.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory with generally greater accuracy, albeit at a higher computational expense. These methods are crucial for benchmarking results and for systems where DFT may not be sufficiently accurate.

Reaction Pathway and Transition State Analysis

Understanding how a molecule reacts is a central theme in chemistry. Computational methods are invaluable for mapping potential energy surfaces, which allows for the detailed analysis of reaction pathways and the identification of transition states.

By calculating the energy of the molecule as its geometry changes along a reaction coordinate, researchers can identify the lowest energy path from reactants to products. The highest point along this path corresponds to the transition state, a critical configuration that determines the activation energy and, consequently, the reaction rate.

For example, theoretical studies on the tautomerization mechanism of 1,4-bis(methanesulfonyloxy)butane utilized DFT calculations to investigate hydrogen transfer reactions. The study successfully calculated the activation and formation energies for predicted reaction pathways, demonstrating how computational analysis can elucidate complex reaction mechanisms. For this compound, this type of analysis could be applied to study its reactivity in addition reactions, cyclizations involving the allyl groups, or its behavior as a ligand in catalysis.

Conformational Analysis and Molecular Geometries

Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies and geometric parameters.

Computational methods systematically explore the potential energy surface by rotating bonds and calculating the energy of each resulting geometry. This process identifies energy minima, which correspond to stable conformers. For instance, a conformational analysis of bis(tetrahydropyran-2-yl)methane combined MM3 calculations with NMR techniques to show that one specific conformer predominates in the equilibrium by a ratio of approximately 9:1.

A similar study on liquid bis(methylthio)methane (B156853) used molecular dynamics simulations with different force fields to determine the predominant conformers. The results, detailed in the table below, show a consistent prediction of the 'AG' conformer as the most stable, followed by the 'G+G+' conformer, despite differences from gas-phase experiments. This highlights the importance of considering the phase of the system in computational analyses.

Table 1: Predicted Conformer Ratios for Bis(methylthio)methane in the Liquid Phase
Force Field / MethodAG Conformer (%)G+G+ Conformer (%)Other Conformers (%)
MD with OPLS-AA543115
MD with EncadS543115
Gas Phase (Experimental/Ab Initio)30700

For this compound, a thorough conformational analysis would be essential to understand how the orientation of the two diallylamino groups affects the molecule's shape, polarity, and ability to interact with other molecules or metal centers.

Spectroscopic Parameter Prediction

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. DFT methods, for example, can accurately predict vibrational frequencies (IR spectroscopy) and nuclear magnetic shieldings (NMR spectroscopy).

A combined experimental and theoretical study on a Schiff base and its Pd(II) complex demonstrated the power of this approach. DFT calculations were used to reproduce UV-Vis, NMR, and IR spectral data, confirming that complexation caused predictable shifts in absorption bands and NMR signals. For this compound, theoretical predictions of its ¹H and ¹³C NMR chemical shifts and its IR vibrational modes would be invaluable for interpreting experimental spectra and confirming its synthesis and structure.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. MD simulations model a system of atoms and molecules, solving Newton's equations of motion to track their trajectories.

These simulations provide a detailed view of molecular behavior in condensed phases, such as liquids or solutions. For example, MD simulations have been used to study methane (B114726) hydrate (B1144303) formation, revealing how inhibitor molecules can postpone the formation of clathrate structures. Other MD studies have investigated the adsorption and diffusion of methane in materials like low-rank coal, providing insights at the microscopic level that are crucial for resource assessment.

For this compound, MD simulations could be used to study its solvation in different solvents, its aggregation behavior, or its interaction with surfaces or macromolecules. This would provide a dynamic picture of its behavior that is complementary to the static information obtained from quantum chemical calculations.

Mechanistic Modeling and Kinetic Predictions

Building on insights from reaction pathway analysis, mechanistic modeling aims to develop a comprehensive kinetic model that can predict reaction rates under various conditions. These models consist of a series of elementary reaction steps, each with an associated rate constant that can often be estimated using transition state theory and quantum chemical calculations.

For instance, detailed microkinetic models have been developed for processes like the dry reforming of methane over platinum catalysts. These models, generated through automated software, can identify key reaction pathways and rate-limiting steps, and their predictions can be validated against experimental data across different temperatures and feed ratios. Another study focused on predicting the biochemical methane potential by evaluating various kinetic models of initial gas production, showing that such predictions can significantly reduce experimental test durations.

For this compound, a similar approach could be used to model its role in polymerization reactions or its degradation pathways, providing predictive power that is essential for designing and optimizing chemical processes.

Advanced Computational Characterization of Coordination Compounds

This compound, with its two nitrogen donor atoms, is expected to act as a chelating ligand in coordination chemistry. Computational methods provide powerful tools for characterizing the resulting metal complexes. DFT calculations are particularly useful for determining the geometry, bonding, and electronic structure of these coordination compounds.

Studies on analogous bis(diphenylphosphino)methane (B1329430) (dppm) ligands demonstrate the depth of insight available. DFT calculations were used to rationalize how substituting the methylene (B1212753) bridge in dppm ligands dramatically improves the efficiency of H₂ activation by manganese complexes. In another case, the characterization of alkali metal complexes with a functionalized dppm ligand involved single-crystal X-ray diffraction and NMR spectroscopy, which are often complemented by computational analysis to understand the observed structures and properties, such as intramolecular metal-π-interactions.

For potential coordination compounds of this compound, computational studies would be essential to:

Future Directions and Emerging Research Areas

Design of Advanced Functional Materials

Bis(diallylamino)methane has been identified as a potential monomer for the creation of stimuli-sensitive hydrogels. google.com Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The inclusion of functional groups, such as the diallylamino groups in this compound, can impart responsive properties to the material. For instance, these hydrogels can be designed to swell or deswell in response to external stimuli like changes in temperature or pH. google.com This property makes them promising candidates for applications in controlled drug delivery systems, where the release of a therapeutic agent can be triggered by specific physiological conditions. google.com The diallyl functionality allows for cross-linking, which is essential for forming the stable gel network. google.com

While this application is noted, detailed research findings specifically focusing on the synthesis, characterization, and performance of hydrogels derived from this compound are not extensively available. Further investigation is required to fully understand its potential in the design of advanced functional materials.

Due to the absence of specific data for the other sections (10.1, 10.2, and 10.4), they cannot be addressed at this time.

Q & A

Q. Q1. What are the standard protocols for synthesizing Bis(diallylamino)methane, and how can reproducibility be ensured?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a modified procedure involves reacting diallylamine with formaldehyde under controlled pH and temperature (e.g., in dichloromethane with a stoichiometric catalyst like p-chloranil) . To ensure reproducibility:

  • Document reaction conditions rigorously : Include molar ratios, solvent purity, and temperature gradients.
  • Characterize intermediates : Use NMR (¹H, ¹³C) and mass spectrometry to confirm intermediate structures before proceeding.
  • Cross-reference with literature : Validate steps against published procedures (e.g., El-Hage’s palladium-catalyzed deallylation method for related amines) .

Q. Q2. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Analytical techniques : Combine HPLC (with UV detection at 254 nm) and GC-MS for purity assessment.
  • Spectroscopic validation : Use ¹H NMR to confirm allyl group integration ratios and ¹³C NMR to verify sp³ hybridization of the central methane carbon .
  • Reference standards : Compare retention times and spectra against commercially available standards (e.g., Bis-(4-aminophenyl)methane as a structural analog for calibration) .

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal contact.
  • Waste disposal : Segregate reaction byproducts (e.g., chlorinated solvents) and coordinate with certified waste management services .
  • Compliance : Adhere to institutional Chemical Hygiene Plans, including pre-lab safety exams and emergency response training .

Advanced Research Questions

Q. Q4. How can conflicting spectroscopic data for this compound derivatives be resolved?

Methodological Answer:

  • Multi-technique cross-validation : Combine X-ray crystallography (for solid-state conformation) with dynamic NMR to assess rotational barriers of allyl groups .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to simulate NMR shifts and compare with experimental data.
  • Controlled degradation studies : Monitor thermal stability via TGA-DSC to rule out decomposition artifacts .

Q. Q5. What strategies optimize reaction yields in palladium-catalyzed modifications of this compound?

Methodological Answer:

  • Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like Xantphos for regioselective allylation .
  • Solvent effects : Compare polar aprotic solvents (e.g., DCE) against ethereal solvents to stabilize transition states.
  • Kinetic monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. Q6. How can researchers design experiments to probe the mechanistic pathways of this compound in photoredox catalysis?

Methodological Answer:

  • Radical trapping : Introduce TEMPO or BHT to quench radical intermediates and identify their role via ESR.
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₂-bridged methane) to trace hydrogen transfer steps using LC-MS .
  • Time-resolved spectroscopy : Employ transient absorption spectroscopy to capture excited-state dynamics in UV/Vis-active derivatives .

Q. Q7. What methodologies address solubility challenges in aqueous-phase applications of this compound complexes?

Methodological Answer:

  • Co-solvent systems : Use water-miscible solvents (e.g., acetone or DMSO) to enhance solubility without disrupting reactivity.
  • Surfactant-assisted dispersion : Test nonionic surfactants (e.g., Tween-80) to stabilize micellar solutions.
  • pH modulation : Adjust solution pH to protonate/deprotonate amine groups, altering hydrophilicity .

Data Interpretation and Reporting

Q. Q8. How should contradictory results in catalytic activity studies be analyzed?

Methodological Answer:

  • Error source mapping : Systematically vary parameters (e.g., catalyst loading, temperature) to isolate outliers.
  • Statistical validation : Apply ANOVA or t-tests to assess significance of observed discrepancies across replicates .
  • Peer review : Present raw datasets in supplementary materials (e.g., crystallographic .cif files, NMR spectra) for independent verification .

Q. Q9. What frameworks guide the integration of computational and experimental data for this compound research?

Methodological Answer:

  • Hybrid QM/MM simulations : Combine quantum mechanics for reactive sites with molecular mechanics for bulk solvent effects.
  • Machine learning : Train models on existing thermodynamic data (e.g., ΔG of allyl group rotation) to predict novel derivatives .
  • FAIR data principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.